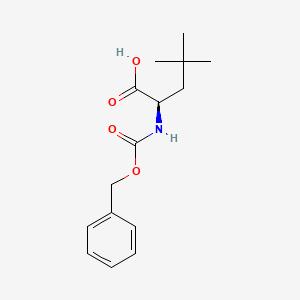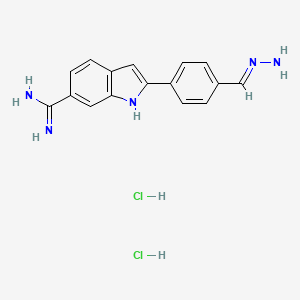
D-Glutamine, N-(triphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glutamine, N-(triphenylmethyl)-: is an organic compound that is a derivative of D-glutamine. It is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the glutamine molecule. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine, N-(triphenylmethyl)- involves several steps:
Formation of N-carbobenzoxy-D-glutamate: D-glutamate reacts with carbobenzoxy chloride in the presence of an organic solvent such as N,N-dimethylformamide and a base like triethylamine.
Selective Protection: The N-carbobenzoxy-D-glutamate is then selectively protected at the alpha-carboxyl group using bromomethyl-benzene to form N-benzyloxycarbonyl-D-benzyl L-glutamate.
Formation of N-benzyloxycarbonyl-D-glutaminebenzylester: This intermediate is reacted with triethylamine, ethyl chloroformate, and ammonia under controlled temperatures to form N-benzyloxycarbonyl-D-glutaminebenzylester.
Introduction of Triphenylmethyl Group: The product is then reacted with triphenylmethanol in the presence of concentrated sulfuric acid to form N-benzyloxycarbonyl-N-triphenylmethyl-D-glutaminebenzylester.
Final Deprotection: The benzyloxycarbonyl and benzyl groups are removed to yield D-Glutamine, N-(triphenylmethyl)-.
Industrial Production Methods: Industrial production methods for D-Glutamine, N-(triphenylmethyl)- typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: D-Glutamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylmethyl group can be replaced by other functional groups under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions:
Acidic Conditions: Concentrated sulfuric acid is commonly used for the introduction and removal of the triphenylmethyl group.
Organic Solvents: N,N-dimethylformamide and other organic solvents are used to facilitate reactions and protect intermediates.
Major Products:
科学的研究の応用
D-Glutamine, N-(triphenylmethyl)- has several scientific research applications:
Peptide Synthesis: It is used as a protecting group for amino acids in peptide synthesis to prevent unwanted side reactions.
Biological Studies: It is used in studies involving protein synthesis and enzyme interactions due to its stability and ease of removal.
Medicinal Chemistry: It is used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
作用機序
The mechanism of action of D-Glutamine, N-(triphenylmethyl)- primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the amino acid, preventing it from reacting with other compounds during synthesis. Upon completion of the desired reactions, the triphenylmethyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
類似化合物との比較
N-fluorenylmethoxycarbonyl-N-triphenylmethyl-D-glutamine: Similar in structure but includes an additional fluorenylmethoxycarbonyl group.
N-carbobenzoxy-D-glutamine: Another derivative of D-glutamine used in peptide synthesis.
Uniqueness: D-Glutamine, N-(triphenylmethyl)- is unique due to its specific use as a protecting group in peptide synthesis, offering stability and ease of removal under controlled conditions .
特性
IUPAC Name |
(2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGZQRGAMRHNE-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

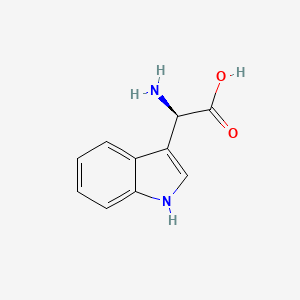
![[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8073912.png)
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
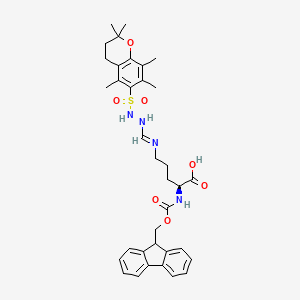

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)


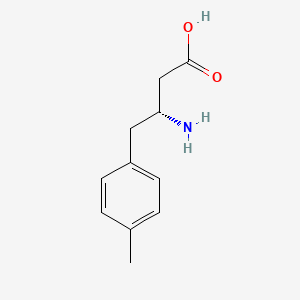
![(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid](/img/structure/B8073971.png)

